2,3,3-Trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Description
This compound is a branched butanoic acid derivative featuring a carbamate group [(2-methylpropan-2-yl)oxycarbonylamino] at position 2 and three methyl substituents (2,3,3-trimethyl). Its molecular formula is C₁₂H₂₃NO₄, with a molar mass of 245.27 g/mol. The bulky tert-butyl (t-Bu) group and methyl substitutions confer high lipophilicity and steric hindrance, influencing its solubility, stability, and reactivity.
Properties
IUPAC Name |
2,3,3-trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-10(2,3)12(7,8(14)15)13-9(16)17-11(4,5)6/h1-7H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNOWXWFDKWZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3,3-Trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, commonly referred to by its CAS number 15991-23-8, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.236 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 339.5 ± 25.0 °C at 760 mmHg |
| Flash Point | 159.1 ± 23.2 °C |
The compound features a tertiary amine and a carboxylic acid functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its role as an amino acid derivative. Amino acids play crucial roles in various biochemical processes, including protein synthesis and metabolic pathways. The presence of the bulky tert-butyl group may influence its interaction with biological macromolecules, potentially enhancing or modifying its activity.
Pharmacological Studies
-
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives with similar structural features showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics . -
Neuroprotective Effects
In vitro studies have suggested that amino acid derivatives can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. A related compound was shown to enhance neuronal survival under stress conditions in cultured neurons . -
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that certain amino acid derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of amino acid derivatives found that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a moderate level of antimicrobial activity compared to traditional antibiotics.
Case Study 2: Neuroprotection in Cell Cultures
In a neuroprotection assay using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound resulted in a significant decrease in cell death (p < 0.05), indicating potential therapeutic applications for neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Physical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Polarity/Lipophilicity |
|---|---|---|---|---|
| 2,3,3-Trimethyl-2-[(t-Bu)oxycarbonylamino]butanoic acid (Target) | C₁₂H₂₃NO₄ | 245.27 | Carbamate, 2,3,3-trimethyl | High lipophilicity (bulky substituents) |
| Butanoic acid | C₄H₈O₂ | 88.11 | Carboxylic acid | Moderate polarity |
| 3-Methyl butanoic acid | C₅H₁₀O₂ | 102.13 | Carboxylic acid, branched methyl | Higher lipophilicity than butanoic acid |
| 5-Hydroxy-2-[(t-Bu)oxycarbonylamino]pentanoic acid (Pentanoic analog) | C₁₀H₁₉NO₅ | 233.26 | Carbamate, hydroxyl, pentanoic acid backbone | Moderate polarity (hydroxyl group) |
- Lipophilicity: The target compound’s t-Bu and methyl groups reduce water solubility compared to simpler acids like butanoic acid (water solubility: ~60 g/L) . The pentanoic analog’s hydroxyl group slightly increases polarity but is counterbalanced by its carbamate and methyl substituents .
- Volatility: Butanoic acid is highly volatile (evidenced by atmospheric emissions from 1-butanol oxidation ), whereas the target compound’s bulkiness likely reduces volatility.
Chemical Reactivity and Stability
- Hydrolysis: Carbamates are prone to hydrolysis under acidic/basic conditions. The t-Bu group in the target compound may sterically hinder hydrolysis compared to the pentanoic analog, which lacks such shielding .
- Oxidation: The pentanoic analog decomposes into nitrogen oxides (NOx), CO₂, and CO when exposed to strong oxidizers . Similar behavior is expected for the target compound, though its stability may be higher due to steric protection.
- Thermal Stability: No data exist for the target compound, but carbamates generally degrade at elevated temperatures.
Toxicity and Environmental Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
